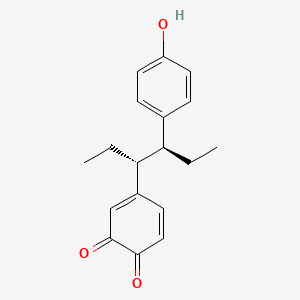

3',4'-Hexestrol quinone

Descripción general

Descripción

3’,4’-Hexestrol quinone is a synthetic compound derived from hexestrol, a nonsteroidal estrogen. It is characterized by its quinone structure, which is a type of aromatic compound with two ketone substitutions. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-hexestrol quinone typically involves the oxidation of hexestrol. One common method is the use of oxidative agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is carried out in a solvent like acetone or dichloromethane, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of 3’,4’-hexestrol quinone may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic oxidation methods can also be employed to enhance efficiency and reduce costs. The choice of catalyst and reaction conditions is optimized to maximize the yield and purity of the product .

Análisis De Reacciones Químicas

Types of Chemical Reactions

3',4'-Hexestrol quinone undergoes various types of chemical reactions.

-

Oxidation Further oxidation can lead to the formation of more complex quinone derivatives.

-

Reduction Reduction reactions can convert the quinone back to its hydroquinone form.

-

Substitution Nucleophilic substitution reactions can occur at the quinone ring, leading to the formation of substituted derivatives.

Reaction Conditions and Reagents

Various reagents and conditions facilitate the chemical reactions of this compound.

-

Oxidation Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions can be used.

-

Reduction Sodium borohydride or lithium aluminum hydride in anhydrous solvents can reduce the quinone.

-

Substitution Nucleophiles such as amines or thiols in the presence of a base can perform substitution reactions.

Major Reaction Products

The reactions involving this compound yield various products.

-

Substituted quinones

-

Hydroquinones

-

Complex aromatic compounds

These products often have unique spectral properties and biological activities.

Role in Redox Cycling

This compound can undergo redox cycling, generating reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound can also form adducts with DNA, potentially leading to mutations and carcinogenesis.

Reactions with DNA

This compound can react with DNA to form adducts, which may contribute to its carcinogenic properties .

-

Adduct Formation Hexestrol quinone can form adducts with deoxyguanosine (dG) and deoxyadenosine (dA) . For example, it reacts with dG to form 3'-OH-HES-6'-N7Gua, a depurinating adduct .

-

Mechanism The formation of these adducts involves Michael addition reactions . For instance, the reaction of hexestrol-3',4'-quinone with DNA results in the formation of N3adenine and N7guanine adducts .

Quinones as Endogenous Tumor Initiators

Research suggests that catechol estrogen-3,4-quinones, including hexestrol quinone, can act as endogenous tumor initiators .

-

Carcinogenicity Studies have shown that certain estrogen quinones are carcinogenic in animal models . For example, estrone-3,4-quinone was found to be significantly carcinogenic in the livers of male mice .

-

DNA Binding Catechol estrogen-3,4-quinones can covalently bind to DNA, forming adducts that may initiate tumor development .

Reactivity of Estradiol Quinones

Estradiol-3,4-quinone is more reactive with DNA than estradiol-2,3-quinone . This difference in reactivity correlates with the carcinogenicity and mutagenicity of their catechol estrogen precursors .

Factors Influencing Catalyst Deactivation

Quinones can affect the catalytic activity of certain compounds .

-

Catalyst Deactivation Certain quinones can deactivate catalysts used in oxidation reactions . For example, 1,4-benzoquinone and 2-methoxy-1,4-benzoquinone have a strong effect on the catalytic activity of Co-Schiff base catalysts .

-

Redox Potentials The redox potentials of the quinone and the catalyst correlate with catalyst deactivation. Catalysts with lower redox potentials are more susceptible to deactivation, and quinones with higher redox potentials deactivate the catalysts .

Aplicaciones Científicas De Investigación

3’,4’-Hexestrol quinone has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.

Biology: Investigated for its potential role in oxidative stress and its interactions with biological macromolecules.

Medicine: Studied for its potential anticancer properties and its ability to form DNA adducts, which can lead to mutagenesis.

Industry: Utilized in the development of dyes and pigments due to its stable quinone structure.

Mecanismo De Acción

The mechanism of action of 3’,4’-hexestrol quinone involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound can also form adducts with DNA, leading to mutations and potentially contributing to carcinogenesis .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Hydroxyestradiol quinone

- 4-Hydroxyestrone quinone

- Diethylstilbestrol quinone

Uniqueness

3’,4’-Hexestrol quinone is unique due to its specific structure and the types of reactions it undergoes. Unlike other quinones, it has a distinct pattern of substitution on the aromatic ring, which influences its reactivity and biological activity. Its ability to form specific DNA adducts and generate ROS makes it particularly interesting for studies related to cancer and oxidative stress .

Actividad Biológica

3',4'-Hexestrol quinone (also known as hexestrol-3',4'-quinone) is a metabolite derived from hexestrol, a synthetic estrogen. This compound has garnered attention due to its potential biological activities, particularly its reactivity with DNA and implications in carcinogenesis. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is formed through the oxidation of hexestrol, which itself is a non-steroidal estrogen. The metabolic pathway typically involves hydroxylation followed by oxidation, leading to the formation of catechol estrogens that can further oxidize into quinones. These quinones are known to be highly reactive electrophiles capable of forming adducts with nucleophilic sites on DNA, particularly at guanine residues.

Reactivity with DNA

Research indicates that this compound exhibits significant reactivity with DNA. It primarily forms N7Gua adducts upon interaction with deoxyguanosine (dG) or DNA strands. This reaction is crucial as it can lead to mutations and potentially initiate carcinogenesis. The formation of these adducts is a critical aspect of understanding the compound's biological effects.

| Compound | Adduct Type | Target |

|---|---|---|

| This compound | N7Gua Adduct | DNA (deoxyguanosine) |

Carcinogenic Potential

The carcinogenic potential of this compound has been explored in various studies. The compound's ability to form stable DNA adducts correlates with its mutagenic properties. A study highlighted that the reactivity of hexestrol quinone with DNA is comparable to other known carcinogenic estrogens, such as estradiol-3,4-quinone. The formation of depurinating adducts from hexestrol quinone indicates a mechanism by which it may contribute to tumor initiation.

Case Studies

- In Vitro Studies : In vitro experiments have demonstrated that exposure to this compound leads to increased mutations in mammalian cell lines. These studies often utilize assays that measure mutagenicity and genotoxicity, confirming the compound's potential as a tumor initiator.

- Animal Studies : Research involving animal models has shown that administration of hexestrol and its metabolites can lead to tumor formation in specific tissues, notably the breast and reproductive organs. These findings support the hypothesis that this compound plays a role in estrogen-induced carcinogenesis.

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Michael Addition Reactions : As a Michael acceptor, hexestrol quinone can undergo nucleophilic attack by various cellular constituents, including proteins and nucleic acids. This reaction can lead to modifications that disrupt normal cellular functions.

- Oxidative Stress : Quinones are also implicated in the generation of reactive oxygen species (ROS), contributing to oxidative stress within cells. This oxidative stress can further exacerbate DNA damage and promote cancerous transformations.

Propiedades

IUPAC Name |

4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]cyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,15-16,19H,3-4H2,1-2H3/t15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMZTZNMIAVTOD-CVEARBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC(=O)C(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC(=O)C(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20143382 | |

| Record name | 3',4'-Hexestrol quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100551-58-4 | |

| Record name | 3',4'-Hexestrol quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Hexestrol quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20143382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.